

Technical Availability Guide: 4-Chloromethyl-2-isopropylpyridine Hydrochloride

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-isopropylpyridine

Cat. No.: B13651441

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Executive Summary & Strategic Context

Status: High-Complexity Custom Synthesis Required Commercial Availability: Low / Non-Stock (Lead time: 6–10 weeks typically)

4-chloromethyl-2-isopropylpyridine hydrochloride is a specialized heterocyclic building block. While chemically distinct, it acts as a bio-isostere for the well-known Ritonavir intermediate, 4-chloromethyl-2-isopropylthiazole. Researchers typically seek this pyridine variant when exploring structure-activity relationship (SAR) expansions to improve metabolic stability or alter solubility profiles of antiviral protease inhibitors.

Critical Advisory: Unlike its thiazole counterpart, this pyridine derivative is not a commodity chemical. "Availability" for this target is defined by the capability to synthesize it in situ or procure it via custom manufacturing. This guide details the most viable route to secure this material: the N-Oxide Rearrangement Pathway.

Chemical Identity & Target Verification

Before proceeding, verify the specific heterocycle required for your campaign, as the nomenclature is frequently confused with the Ritonavir intermediate.

Feature	Target Molecule (This Guide)	Ritonavir Intermediate (Standard)
Structure	Pyridine Ring	Thiazole Ring
CAS (HCl)	~1211536-69-4 (Rare)	154253-30-6
Formula		
Application	Novel Bio-isostere / Analog Design	Ritonavir / Lopinavir Manufacturing
Stability	Moderate (as HCl salt)	Low (prone to degradation)

“

Note: If your requirement is strictly for the Ritonavir intermediate, you require the Thiazole derivative. If you are designing a pyridine-based analog, proceed with the protocols below.

Routes to Availability: Synthesis & Manufacturing[1]

Since commercial stock is negligible, the most reliable method to "source" this material is via synthesis from the commercially available precursor 2-chloro-4-methylpyridine.

The N-Oxide Rearrangement Route (Recommended)

This route avoids the poor selectivity of radical halogenation and provides a scalable pathway to the chloromethyl functionality.

Step 1: Installation of the Isopropyl Group (Kumada Coupling)

- Reagents: 2-Chloro-4-methylpyridine, Isopropylmagnesium chloride, (catalyst).

- Mechanism: Nickel-catalyzed cross-coupling allows the alkylation of the electron-deficient pyridine ring at the 2-position.
- Outcome: 2-isopropyl-4-methylpyridine.

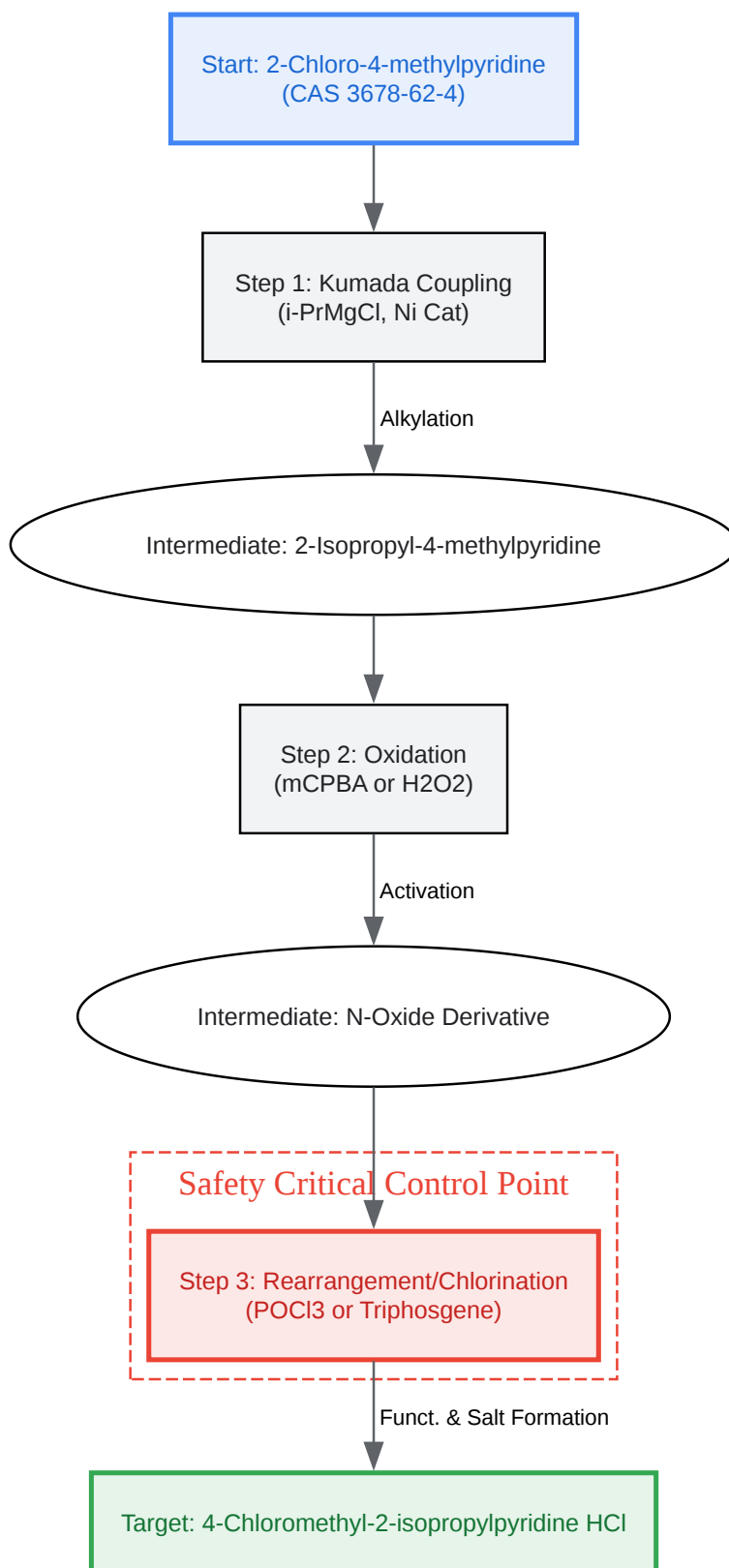
Step 2: N-Oxidation

- Reagents: m-Chloroperbenzoic acid (mCPBA) or /Urea.
- Rationale: Pyridines are resistant to direct electrophilic attack. Converting the nitrogen to an N-oxide activates the ring and the methyl group for the subsequent rearrangement.

Step 3: Boekelheide Rearrangement / Chlorination

- Reagents: Phosphoryl chloride () or Triphosgene.[1]
- Mechanism: The N-oxide oxygen attacks the phosphorus, creating a leaving group. A chloride ion then attacks the methyl position (via an anhydrobase intermediate), resulting in the 4-chloromethyl product and deoxygenation of the pyridine.

Synthesis Workflow Diagram



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Figure 1: Recommended synthetic pathway utilizing N-oxide activation to ensure regioselectivity at the 4-methyl position.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for functionalizing picolyl chlorides [1, 2].

Phase A: Precursor Synthesis (2-isopropyl-4-methylpyridine)

- Setup: Flame-dried 3-neck flask under Argon.
- Charge: 1.0 eq 2-Chloro-4-methylpyridine in anhydrous THF (10 vol).
- Catalyst: Add 2 mol%
.
- Addition: Add 1.2 eq Isopropylmagnesium chloride (2M in THF) dropwise at 0°C. Exotherm control is critical.
- Reflux: Heat to 60°C for 4 hours. Monitor by HPLC.
- Workup: Quench with saturated
.
. Extract with EtOAc. Distill to purify.

Phase B: Chlorination to Target (The "Availability" Step)

- Oxidation: Dissolve intermediate in DCM. Add 1.1 eq mCPBA at 0°C. Stir overnight. Wash with

to remove benzoic acid byproduct. Isolate N-oxide.[1]
- Rearrangement: Dissolve N-oxide in DCM (anhydrous).
- Chlorination: Add 1.1 eq

dropwise at 0°C. Then add 1.1 eq Triethylamine (

).

- Reaction: Reflux for 2-4 hours. The solution will darken.
- Salt Formation (Critical for Stability):
 - Cool to room temperature.
 - Quench carefully with ice water.
 - Basify with
to pH 9 (briefly) to extract the free base into
(Diethyl ether).
 - IMMEDIATELY treat the ether layer with 4M HCl in Dioxane or bubble dry HCl gas.
 - The hydrochloride salt will precipitate as a white/off-white solid.
 - Filtration: Filter under inert atmosphere (Nitrogen).

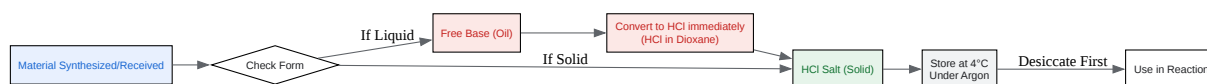
Stability, Handling & Storage

The "availability" of this compound is strictly limited by its stability profile. The free base is prone to self-alkylation polymerization, turning into a black tar within hours at room temperature.

Stability Decision Matrix

Parameter	Free Base (Neutral)	Hydrochloride Salt (Acidic)
Physical State	Oily Liquid / Low Melting Solid	Crystalline Solid
Shelf Life (RT)	< 24 Hours	6–12 Months (Desiccated)
Reactivity	High (Self-Quaternization)	Stable (Protonated N prevents attack)
Storage Temp	-20°C (Immediate Use)	2–8°C (Long Term)

Handling Workflow



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Figure 2: Mandatory handling workflow to prevent polymerization of the chloromethyl pyridine moiety.

Analytical Specifications

To validate the "availability" of the correct species, the following analytical profile should be met.

- Appearance: White to pale yellow hygroscopic solid.
- ^1H NMR ():
 - 1.30 (d, 6H, Isopropyl)
 - 3.10 (sept, 1H, Isopropyl)
 - 4.80 (s, 2H,)
 - 7.5-8.5 (m, 3H, Pyridine aromatic protons)
- Purity (HPLC): >97% (Area %). Major impurity is often the hydroxymethyl derivative (hydrolysis product).

- Chloride Content: Titration with

should confirm mono-hydrochloride stoichiometry.

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